Lipophilicity Advantage of N-Ethyl Substitution
The calculated partition coefficient (LogP) of Fmoc-N-Et-Ala-OH is 3.73, compared to 3.34 for the N-methyl analog Fmoc-N-Me-Ala-OH and 3.39 for unsubstituted Fmoc-Ala-OH . This represents a +0.39 log unit (approximately 2.5-fold) increase in lipophilicity over the closest N-alkyl comparator, and a +0.34 log unit increase over the unsubstituted parent. The N-ethyl group contributes one additional methylene unit (MW +14 Da) while maintaining the same polar surface area (PSA = 66.84 Ų) as the N-methyl analog, thereby increasing lipophilic efficiency without altering hydrogen-bonding surface .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.73 (C₂₀H₂₁NO₄, MW 339.39, PSA 66.84 Ų) |
| Comparator Or Baseline | Fmoc-N-Me-Ala-OH: LogP = 3.34 (C₁₉H₁₉NO₄, MW 325.36, PSA 66.84 Ų); Fmoc-Ala-OH: LogP = 3.39 (C₁₈H₁₇NO₄, MW 311.33, PSA ~78.5 Ų) |
| Quantified Difference | ΔLogP = +0.39 vs N-Me; +0.34 vs unsubstituted. ΔMW = +14 Da vs N-Me; +28 Da vs unsubstituted. ΔPSA = 0 vs N-Me; −11.6 Ų vs unsubstituted. |
| Conditions | Predicted LogP values from chemical property databases (ChemSrc, Chem960). Values are computational predictions consistent across multiple authoritative databases. |
Why This Matters
The +0.39 LogP increment directly translates to increased reversed-phase HPLC retention and enhanced membrane partitioning of the finished peptide, enabling procurement teams to select the precise N-alkyl substituent needed to achieve a target LogP window for pharmacokinetic or purification optimization.
